![molecular formula C11H14N2O2 B1484003 2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid CAS No. 2092061-81-7](/img/structure/B1484003.png)

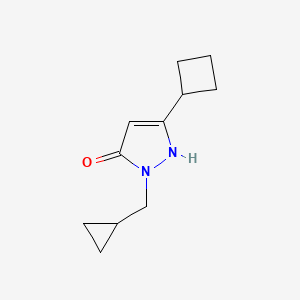

2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid

Vue d'ensemble

Description

Pyrazole-3-carboxylic Acid is a chemical compound with the CAS RN: 1621-91-6 . It is used in laboratory chemicals .

Synthesis Analysis

There are several methods for synthesizing pyrazole-3-carboxylic acid derivatives. For example, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can provide pyrazoles . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .

Molecular Structure Analysis

The molecular structure of Pyrazole-3-carboxylic Acid is represented by the empirical formula C4H4N2O2 .

Chemical Reactions Analysis

Pyrazole-3-carboxylic acid can participate in various chemical reactions. For instance, it can undergo a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates to produce functionalized pyrazoles .

Applications De Recherche Scientifique

Synthesis of Bifunctional Reactive Dyes

Pyrazole derivatives are used in the synthesis of bifunctional reactive dyes. These dyes are characterized by good color strength and lightfastness, making them suitable for textile applications .

Antimicrobial Agents

Some pyrazole compounds have been evaluated for their antimicrobial properties. They are studied for potential use in combating various bacterial and fungal infections .

Synthesis Strategies

The pyrazole nucleus can be synthesized using various strategies such as multicomponent approaches and cyclocondensation of hydrazine with a carbonyl system. These methods are crucial in creating compounds for further application in different fields .

Chemical Intermediates

Pyrazole-containing compounds serve as intermediates in preparing chemicals used in biological, physical-chemical, material science, and industrial fields due to their versatility .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid is the cytosolic aryl hydrocarbon receptor (AhR) transcription factor . AhR is a ligand-dependent transcriptional factor that can sense a wide range of structurally different exogenous and endogenous molecules .

Mode of Action

2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid exerts a ligand-selective antagonism. It is more effective on halogenated aromatic hydrocarbons such as the xenobiotic 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), than on polycyclic aromatic hydrocarbons and non-halogenated aromatic hydrocarbons .

Result of Action

The molecular and cellular effects of 2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid’s action would depend on the specific biological context in which it is used. Given its role as an AhR antagonist, it could potentially influence processes regulated by AhR, such as cell growth and differentiation .

Propriétés

IUPAC Name |

2-(cyclopropylmethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-11(15)10-8-2-1-3-9(8)12-13(10)6-7-4-5-7/h7H,1-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLGHHVUDEVVVRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

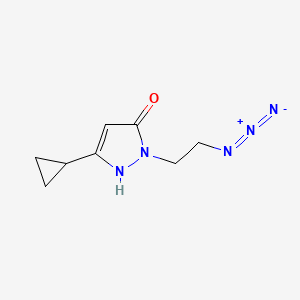

Canonical SMILES |

C1CC2=C(N(N=C2C1)CC3CC3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.